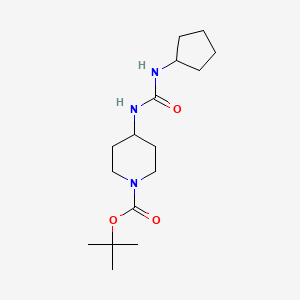

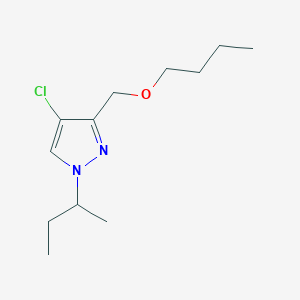

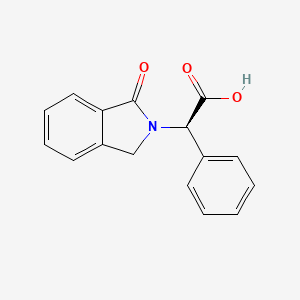

![molecular formula C13H10BrClN2S2 B2355938 5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole CAS No. 313252-75-4](/img/structure/B2355938.png)

5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Thiazoles and imidazoles are both five-membered heterocyclic compounds that are widely studied due to their various pharmaceutical applications . Thiazoles, in particular, are found in more than 18 FDA-approved drugs .

Synthesis Analysis

The synthesis of thiazole and imidazole derivatives often involves condensation reactions and nucleophilic displacements . For instance, one method starts with the condensation of pyrimidine with triazole, followed by nucleophilic displacement of chlorine atoms with secondary amines, and finally cyclocondensation in the presence of sodium amide .Molecular Structure Analysis

Thiazoles and imidazoles are planar structures. The aromaticity of these compounds is characterized by the delocalization of π-electrons .Chemical Reactions Analysis

Thiazole and imidazole derivatives can undergo a variety of chemical reactions, including electrophilic substitution at the C-5 position and nucleophilic substitution at the C-2 position .Physical And Chemical Properties Analysis

Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “5-Bromo-6-(((4-chlorophenyl)thio)methyl)-3-methylimidazo[2,1-b]thiazole” would depend on its exact structure.Applications De Recherche Scientifique

Reactivity and Structural Analysis

- Reactivity Studies : The compound has been investigated for its reactivity with hydrochloric acid in ethanol. Its nature was established based on infrared, NMR, mass spectra, and crystal structure determination (Andreani et al., 1997).

Anticancer Potential

- Anticancer Activity : Research has explored the anticancer potential of imidazo[2,1-b][1,3,4]-thiadiazole derivatives. A 5-bromo-6-(4-chlorophenyl) variant demonstrated significant activity against leukemic cancer cell lines (Noolvi et al., 2011).

Anti-Inflammatory and Analgesic Applications

- Anti-Inflammatory and Analgesic Properties : The compound's derivatives have shown promising anti-inflammatory and analgesic activities, comparable to standard drugs like ibuprofen and aspirin (Attimarad & Bagavant, 1999).

Herbicidal Applications

- Herbicidal Usage : Some imidazo[2,1-b]thiazoles, including variants of the compound, have been synthesized and tested for herbicidal efficacy. They showed moderate activity in post-emergence herbicidal tests (Andreani et al., 1996).

Antitubercular Activity

- Antitubercular Effects : Imidazo[2,1-b][1,3,4]thiadiazole derivatives, structurally related to the compound, have been reported to exhibit significant antimycobacterial activity against Mycobacterium tuberculosis (Ramprasad et al., 2016).

Antiinflammatory and Antimicrobial Properties

- Synthesis and Biological Activities : The compound's derivatives have been synthesized and tested for antiinflammatory, analgesic, antipyretic, and antimicrobial activities (Abignente et al., 1985).

Antimicrobial Activity

- Antimicrobial Efficacy : 6-Methylimidazo[2,1-b]thiazole derivatives exhibited antimicrobial activity against various pathogens, including Staphylococcus aureus and Escherichia coli (Ur et al., 2004).

Mécanisme D'action

Target of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution , which could be key to its interactions with biological targets.

Biochemical Pathways

Thiazole derivatives have been found to impact a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been found to exhibit a wide range of biological activities . For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .

Orientations Futures

Research into thiazole and imidazole derivatives is ongoing, with scientists around the globe studying their synthesis methods and biological activities . Future directions could include the development of new synthesis methods, exploration of additional biological activities, and the design of new drugs based on these scaffolds.

Propriétés

IUPAC Name |

5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]-3-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClN2S2/c1-8-6-19-13-16-11(12(14)17(8)13)7-18-10-4-2-9(15)3-5-10/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGFHCBZEJWYMNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=C(N12)Br)CSC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClN2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

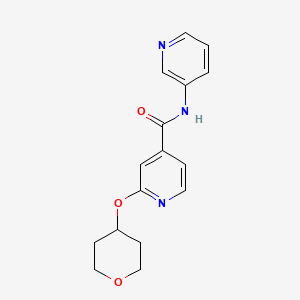

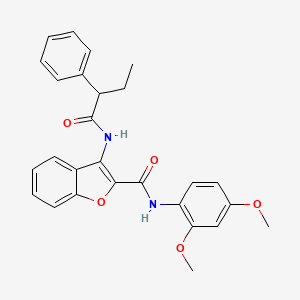

![N-[3-(1H-imidazol-1-yl)propyl]-4-(4-methoxybenzoyl)-1H-pyrrole-2-carboxamide](/img/structure/B2355857.png)

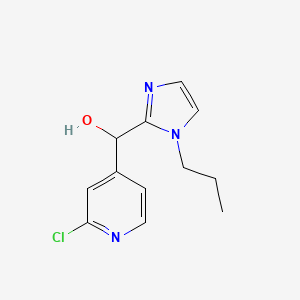

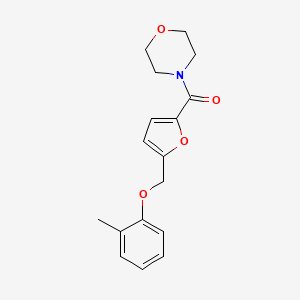

![(3Ar,7aR)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2355861.png)

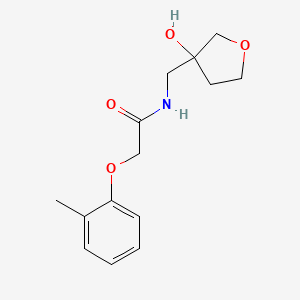

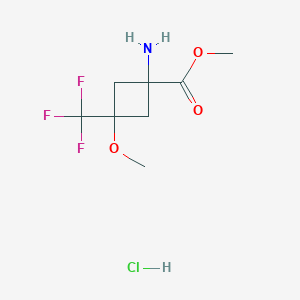

![4-isopropoxy-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355863.png)

![2-[(2-{4-[(Tert-butoxycarbonyl)amino]piperidino}-2-oxoethyl)thio]acetic acid](/img/structure/B2355873.png)

![N-Cyclopropyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine](/img/structure/B2355876.png)